2-(2-Chlorophenoxy)-N'-((2-chloroquinolin-3-yl)methylene)acetohydrazide

Description

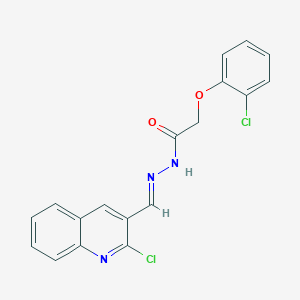

2-(2-Chlorophenoxy)-N'-((2-chloroquinolin-3-yl)methylene)acetohydrazide is a synthetic hydrazone derivative characterized by a chlorophenoxy group, an acetohydrazide backbone, and a 2-chloroquinoline moiety connected via a methylene bridge. Its molecular formula is C₁₈H₁₃Cl₂N₃O₂, with a molecular weight of 374.22 g/mol. The compound is structurally designed to merge pharmacophoric features from quinoline (known for antimicrobial and anticancer properties) and chlorophenoxy groups (often linked to bioactivity in agrochemicals and pharmaceuticals).

Properties

CAS No. |

477734-87-5 |

|---|---|

Molecular Formula |

C18H13Cl2N3O2 |

Molecular Weight |

374.2 g/mol |

IUPAC Name |

2-(2-chlorophenoxy)-N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]acetamide |

InChI |

InChI=1S/C18H13Cl2N3O2/c19-14-6-2-4-8-16(14)25-11-17(24)23-21-10-13-9-12-5-1-3-7-15(12)22-18(13)20/h1-10H,11H2,(H,23,24)/b21-10+ |

InChI Key |

GIMIDZXARURINW-UFFVCSGVSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Cl)/C=N/NC(=O)COC3=CC=CC=C3Cl |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NNC(=O)COC3=CC=CC=C3Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenoxy)-N’-((2-chloroquinolin-3-yl)methylene)acetohydrazide typically involves the following steps:

Formation of the Hydrazide: The initial step involves the reaction of 2-chlorophenoxyacetic acid with hydrazine hydrate to form 2-(2-chlorophenoxy)acetohydrazide.

Condensation Reaction: The hydrazide is then reacted with 2-chloroquinoline-3-carbaldehyde under reflux conditions in the presence of an appropriate solvent (e.g., ethanol) to yield the final product, 2-(2-Chlorophenoxy)-N’-((2-chloroquinolin-3-yl)methylene)acetohydrazide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenoxy)-N’-((2-chloroquinolin-3-yl)methylene)acetohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazide group to amines.

Substitution: The chloro groups in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro groups.

Major Products Formed

Oxidation: Formation of quinoline N-oxides.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

2-(2-Chlorophenoxy)-N’-((2-chloroquinolin-3-yl)methylene)acetohydrazide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding.

Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenoxy)-N’-((2-chloroquinolin-3-yl)methylene)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or bind to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally and functionally related hydrazide derivatives:

Key Structural and Functional Comparisons

Substituent Effects on Bioactivity Chlorophenoxy vs. Fluorophenoxy: The fluorophenoxy analog in exhibits stronger EGFR/HER-2 inhibition than the target compound’s chlorophenoxy group, likely due to enhanced electron-withdrawing effects and kinase affinity. Quinoline Modifications: Replacing the chloroquinoline with a cyanoacetohydrazide group () shifts activity from anticancer to antimicrobial, highlighting the role of the quinoline scaffold in target specificity.

Biological Targets Kinase Inhibition: The fluorophenoxy-quinoline analog () targets EGFR/HER-2, while the pyrazolyl derivative () inhibits TNF-α, demonstrating how substituents dictate target selectivity.

Synthetic Routes The target compound is synthesized via Schiff base formation between 2-(2-chlorophenoxy)acetohydrazide and 2-chloroquinoline-3-carbaldehyde, a method shared with analogs in . In contrast, anti-inflammatory hydrazones () require additional steps, such as coupling with pyrazolyl-amino groups.

Research Findings and Implications

- Anticancer Potential: The fluorophenoxy-quinoline analog’s cytotoxicity () suggests that the target compound may similarly inhibit kinases, though substituent optimization (e.g., nitroimidazole vs. chlorophenoxy) could enhance potency.

- Antimicrobial Applications: The cyano-quinoline derivative () shows that minor structural tweaks (e.g., cyano substitution) can redirect activity toward microbial targets.

- Anti-Inflammatory Activity : While the target compound lacks direct evidence, pyrazolyl-hydrazones () demonstrate oral efficacy, suggesting routes for structural hybridization.

Biological Activity

2-(2-Chlorophenoxy)-N'-((2-chloroquinolin-3-yl)methylene)acetohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agricultural chemistry. This article reviews various studies and findings related to its biological properties, mechanisms of action, and potential applications.

Chemical Structure

The compound can be described by the following structural formula:

This structure features a chlorophenoxy group and a chloroquinoline moiety, which are significant for its biological interactions.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs) were determined, showing effectiveness at concentrations as low as 50 µg/mL against certain pathogens.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways and the generation of reactive oxygen species (ROS).

Case Study: MCF-7 Cell Line

- Concentration Tested : 10 µM to 100 µM

- Observation : Significant reduction in cell viability at 50 µM after 48 hours.

- Mechanism : Induction of apoptosis via mitochondrial pathway.

Insecticidal Activity

Another area of investigation is the insecticidal properties of this compound. It has shown effectiveness against various agricultural pests, suggesting potential use as a biopesticide. Laboratory tests revealed a mortality rate of over 80% in treated populations of common agricultural pests within 72 hours.

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in bacterial cell wall synthesis.

- Apoptotic Pathways : In cancer cells, it triggers apoptotic pathways through mitochondrial dysfunction.

- Neurotoxic Effects on Insects : Similar to other compounds in its class, it disrupts neurotransmission in insects, leading to paralysis and death.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-Chlorophenoxy)-N'-((2-chloroquinolin-3-yl)methylene)acetohydrazide?

- Methodology :

- Hydrazide Formation : React ethyl 2-(2-chlorophenoxy)acetate with hydrazine hydrate under reflux (5–6 hours at 365–373 K) to yield the hydrazide intermediate .

- Hydrazone Formation : Condense the hydrazide with 2-chloroquinoline-3-carbaldehyde in a 1:1 methanol/chloroform mixture with catalytic acetic acid under reflux (3–5 hours) .

- Purification : Recrystallize the product from ethanol or methanol to achieve >95% purity .

Q. How can spectroscopic techniques validate the compound’s structure?

- Methodology :

- NMR Spectroscopy : Use - and -NMR to confirm the presence of the hydrazone bond (N–CH=N), chlorophenoxy protons, and quinoline aromatic signals .

- IR Spectroscopy : Identify characteristic peaks for C=O (1650–1700 cm) and N–H (3200–3400 cm) .

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intramolecular interactions (e.g., hydrogen bonding) .

Q. What in vitro assays are suitable for initial biological activity screening?

- Methodology :

- Antimicrobial Testing : Employ broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) .

- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC values .

- Anti-inflammatory Activity : Assess COX-2 inhibition via ELISA or Western blot .

Advanced Research Questions

Q. How to resolve contradictions in biological activity data across studies?

- Methodology :

- Standardized Assay Conditions : Control variables like solvent (DMSO concentration ≤1%), cell passage number, and incubation time .

- Dose-Response Analysis : Compare EC/IC values across multiple replicates using ANOVA or non-parametric tests .

- Mechanistic Follow-Up : Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to quinoline-sensitive targets (e.g., DNA topoisomerases, kinase domains) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .

- QSAR Modeling : Corrogate substituent effects (e.g., Cl position) with bioactivity using partial least squares regression .

Q. How to optimize reaction yields in multi-step synthesis?

- Methodology :

- Stepwise Monitoring : Track intermediates via TLC or HPLC at each stage (e.g., hydrazide purity >90% before condensation) .

- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) for imine formation kinetics .

- Catalysis : Screen Lewis acids (e.g., ZnCl) or bases (e.g., piperidine) to accelerate hydrazone formation .

Q. What are the ecotoxicological implications of this compound?

- Methodology :

- Bioaccumulation Studies : Measure log (octanol-water partition coefficient) via shake-flask method; values >3 indicate environmental persistence .

- Algal Toxicity : Assess growth inhibition in Chlorella vulgaris over 72 hours (OECD 201 guideline) .

- Degradation Pathways : Perform photolysis (UV irradiation) or hydrolysis (pH 4–9) to identify breakdown products via LC-MS .

Q. How to design structure-activity relationship (SAR) studies?

- Methodology :

- Substituent Variation : Synthesize analogs with modified chlorophenoxy (e.g., 4-Cl → 3-Cl) or quinoline (e.g., 2-Cl → 2-F) groups .

- Biological Profiling : Test analogs against a panel of targets (e.g., kinases, microbial enzymes) to identify selectivity trends .

- Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to define essential functional groups for activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.